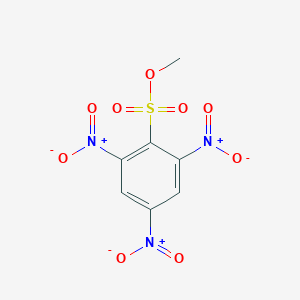
Methyl 2,4,6-trinitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4,6-trinitrobenzenesulfonate is a potent alkylating agent known for its significant reactivity and stability. This compound is characterized by the presence of three nitro groups and a sulfonate group attached to a benzene ring, making it a highly reactive species in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4,6-trinitrobenzenesulfonate typically involves the reaction of 2,4,6-trinitrobenzenesulfonic acid with diazomethane in the presence of dimethyl ether. The reaction is carried out under controlled conditions to ensure safety and maximize yield. The process involves the use of a cooling bath to maintain low temperatures and prevent the decomposition of reactive intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and stringent safety protocols is essential due to the hazardous nature of the reagents involved. The final product is purified through crystallization and drying processes to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,4,6-trinitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzenes, and other functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 2,4,6-trinitrobenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical assays to study enzyme activities and protein modifications.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of methyl 2,4,6-trinitrobenzenesulfonate involves its ability to act as an alkylating agent. The compound reacts with nucleophiles, such as amino groups in proteins and nucleic acids, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the electron-withdrawing nitro groups, which increase the electrophilicity of the sulfonate group .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitrobenzenesulfonic acid: Shares similar reactivity but lacks the methyl group, making it less versatile in certain reactions.
Picrylsulfonic acid: Another related compound with similar oxidative properties but different applications.
Trinitroanisole: Contains nitro groups but differs in its overall reactivity and applications.
Uniqueness: Methyl 2,4,6-trinitrobenzenesulfonate is unique due to its combination of high reactivity, stability, and versatility in various chemical reactions. Its ability to act as a potent alkylating agent makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
53541-31-4 |
|---|---|
Molekularformel |
C7H5N3O9S |
Molekulargewicht |
307.20 g/mol |
IUPAC-Name |
methyl 2,4,6-trinitrobenzenesulfonate |
InChI |
InChI=1S/C7H5N3O9S/c1-19-20(17,18)7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3 |
InChI-Schlüssel |
VLFZHYWGGNIDAC-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


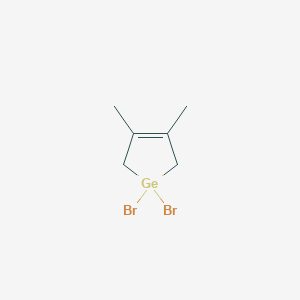
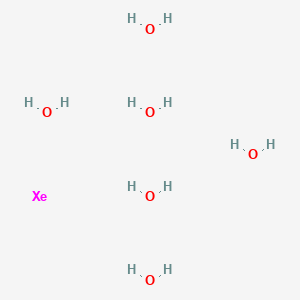
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
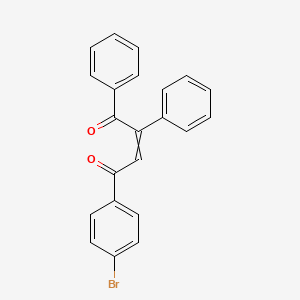
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)
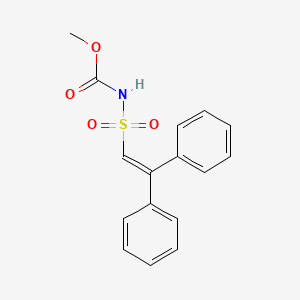

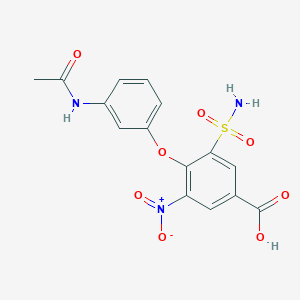
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)
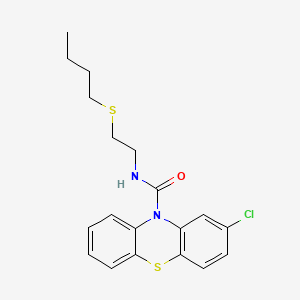

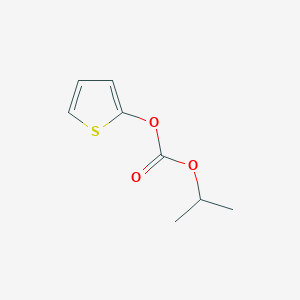
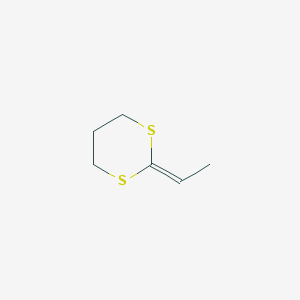
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)
